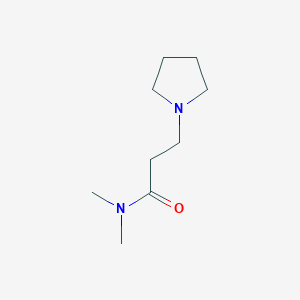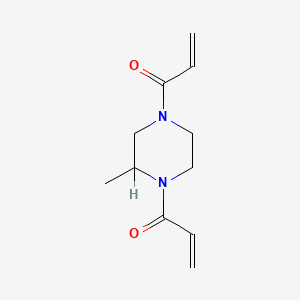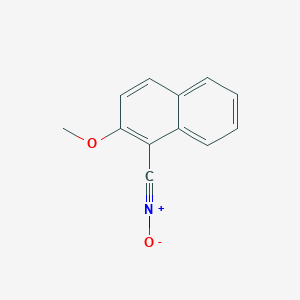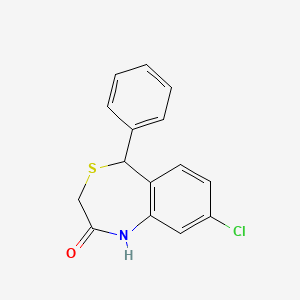![molecular formula C20H18N4O4S2 B14712690 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione CAS No. 22131-38-0](/img/structure/B14712690.png)
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione is a complex organic compound featuring an imidazolidine ring system This compound is notable for its unique structural features, which include two imidazolidine-2,4-dione rings connected by a disulfide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione typically involves multiple steps, starting with the preparation of the imidazolidine-2,4-dione rings. One common method involves the reaction of phenyl isocyanate with glycine to form the imidazolidine-2,4-dione core. The disulfide bridge is introduced through the reaction of the thiol groups with an oxidizing agent such as hydrogen peroxide or iodine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process typically includes steps such as:
Preparation of Imidazolidine-2,4-dione Rings: Reacting phenyl isocyanate with glycine.
Formation of Disulfide Bridge: Oxidizing thiol groups with hydrogen peroxide or iodine.
Purification: Using techniques such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bridge can be reduced to thiol groups using reducing agents like dithiothreitol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol, sodium borohydride.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated phenyl derivatives.
科学的研究の応用
5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its ability to form stable complexes with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique chemical properties.
作用機序
The mechanism of action of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione involves its interaction with biological molecules. The disulfide bridge can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This compound can also interact with DNA, potentially interfering with replication and transcription processes.
類似化合物との比較
Similar Compounds
Imidazolidine-2,4-dione: A simpler compound with similar core structure but lacking the disulfide bridge and phenyl groups.
Thiazolidine-2,4-dione: Contains a sulfur atom in the ring, offering different chemical properties.
Oxazolidine-2,4-dione: Contains an oxygen atom in the ring, leading to different reactivity.
Uniqueness
The uniqueness of 5-[[(2,5-Dioxo-1-phenyl-imidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenyl-imidazolidine-2,4-dione lies in its combination of two imidazolidine-2,4-dione rings connected by a disulfide bridge and the presence of phenyl groups. This structure imparts unique chemical properties, making it a valuable compound for various scientific and industrial applications.
特性
CAS番号 |
22131-38-0 |
|---|---|
分子式 |
C20H18N4O4S2 |
分子量 |
442.5 g/mol |
IUPAC名 |
5-[[(2,5-dioxo-1-phenylimidazolidin-4-yl)methyldisulfanyl]methyl]-3-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C20H18N4O4S2/c25-17-15(21-19(27)23(17)13-7-3-1-4-8-13)11-29-30-12-16-18(26)24(20(28)22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,27)(H,22,28) |
InChIキー |
LWWOTFAGDSYYIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=O)CSSCC3C(=O)N(C(=O)N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1,3-Bis[(cyclohexylamino)methyl]imidazolidine-2-thione](/img/structure/B14712655.png)


![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
silane](/img/structure/B14712674.png)


